Acetamide, N-[3-[3-[4-(2-pyridinyl)-1-piperazinyl]propoxy]phenyl]-
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Overview
Description
Acetamide, N-[3-[3-[4-(2-pyridinyl)-1-piperazinyl]propoxy]phenyl]- is a complex organic compound that features a pyridine ring, a piperazine ring, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[3-[3-[4-(2-pyridinyl)-1-piperazinyl]propoxy]phenyl]- typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-(2-pyridinyl)-1-piperazine with 3-bromopropoxybenzene under controlled conditions to form the intermediate product. This intermediate is then reacted with acetamide in the presence of a suitable catalyst to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions such as temperature, pressure, and the use of industrial-grade catalysts to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-[3-[3-[4-(2-pyridinyl)-1-piperazinyl]propoxy]phenyl]- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Acetamide, N-[3-[3-[4-(2-pyridinyl)-1-piperazinyl]propoxy]phenyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Acetamide, N-[3-[3-[4-(2-pyridinyl)-1-piperazinyl]propoxy]phenyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(Pyridin-3-yl)acetamide: Shares a similar pyridine ring structure but lacks the piperazine and propoxyphenyl groups.
N-(4-methoxyphenyl)acetamide: Contains a methoxyphenyl group instead of the pyridinyl-piperazinyl structure.
Uniqueness
Acetamide, N-[3-[3-[4-(2-pyridinyl)-1-piperazinyl]propoxy]phenyl]- is unique due to its combination of a pyridine ring, a piperazine ring, and an acetamide group, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
114597-74-9 |
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Molecular Formula |
C20H26N4O2 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
N-[3-[3-(4-pyridin-2-ylpiperazin-1-yl)propoxy]phenyl]acetamide |
InChI |
InChI=1S/C20H26N4O2/c1-17(25)22-18-6-4-7-19(16-18)26-15-5-10-23-11-13-24(14-12-23)20-8-2-3-9-21-20/h2-4,6-9,16H,5,10-15H2,1H3,(H,22,25) |
InChI Key |
CARYOCNVSAHRTP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)OCCCN2CCN(CC2)C3=CC=CC=N3 |
Origin of Product |
United States |
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